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molecular formula C9H9NO4 B1582150 4-Nitrobenzyl acetate CAS No. 619-90-9

4-Nitrobenzyl acetate

Cat. No. B1582150
M. Wt: 195.17 g/mol
InChI Key: QNXQLPUEZYZYFC-UHFFFAOYSA-N
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Patent
US05709867

Procedure details

7.6 g (0.05 mol) of 4-nitrobenzyl alcohol, 4.7 ml (0.05 mol) of acetic anhydride and 5.8 ml (0.1 mol) of acetic acid were introduced into a round-bottomed flask and the mixture was heated at reflux for eight hours. The reaction medium was poured into water, extracted with ethyl ether, the organic phase decanted off, dried over magnesium sulfate and evaporated. The residue was triturated in hexane, filtered and dried. 6.1 g (62%) of 4-nitrobenzyl acetate of melting point 77°-78° C. were recovered.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(O)(=O)C>O>[C:12]([O:9][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for eight hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase decanted off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
6.1 g (62%) of 4-nitrobenzyl acetate of melting point 77°-78° C. were recovered

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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